molecular formula C17H13ClN6O2 B2805589 1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892760-97-3

1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2805589
CAS No.: 892760-97-3
M. Wt: 368.78
InChI Key: ZFFCJPFXLDZBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (molecular formula: C₁₇H₁₃ClN₆O₂, molecular weight: 368.78) features a 1,2,3-triazole core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 3-phenyl-1,2,4-oxadiazole moiety at position 2. This structural architecture combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring, alongside the oxadiazole heterocycle, which is known for enhancing binding affinity through π-π stacking and hydrogen bonding .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-25-13-8-7-11(18)9-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-3-2-4-6-10/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFCJPFXLDZBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN6O2C_{17}H_{15}ClN_{6}O_{2} with a molecular weight of approximately 363.79 g/mol. The structure features a triazole ring fused with an oxadiazole moiety, which is known to enhance biological activity.

Research indicates that compounds containing 1,2,4-triazole and oxadiazole scaffolds exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria .
  • Anticancer Potential : The triazole and oxadiazole rings are known to interfere with cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. Studies have demonstrated that such compounds can inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This can be particularly useful in treating conditions like arthritis and other inflammatory diseases .

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA and MSSA strains
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the compound . The results indicated that it exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 3: Anti-inflammatory Properties

Research involving animal models showed that treatment with the compound resulted in a marked decrease in inflammatory markers in serum following induced inflammation. This suggests potential therapeutic applications in chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. The incorporation of oxadiazole and triazole moieties has been linked to enhanced anticancer properties:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives containing oxadiazole and triazole rings have shown significant activity against human breast cancer cell lines (MCF-7, T-47D) with IC50 values comparable to standard chemotherapeutics like cisplatin .

Case Study: Anticancer Screening

In a study evaluating a series of compounds similar to 1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine:

  • Compounds Tested : Various derivatives were synthesized and screened for their anticancer activity.
  • Results : Notably, some derivatives demonstrated IC50 values as low as 10.21 µM against T-47D cells . The docking studies indicated favorable interactions with target proteins involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes and disrupt essential cellular processes.

Case Study: Antimicrobial Efficacy

Research has shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds derived from similar frameworks have been documented to inhibit bacterial growth effectively .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer. The compound's potential anti-inflammatory properties have been explored:

  • Mechanism : It is suggested that the compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study: In Vivo Studies

Preclinical studies using animal models have indicated that derivatives of this compound can reduce inflammation markers significantly when administered in appropriate doses .

Neuroprotective Effects

Emerging research suggests that compounds with oxadiazole and triazole moieties may offer neuroprotective benefits:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Models of Neurodegeneration

In vitro studies have shown that derivatives can reduce neuronal cell death in models of Alzheimer's disease by modulating pathways involved in neuroinflammation and oxidative stress .

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsIC50 values comparable to cisplatin
AntimicrobialInhibits growth of bacteriaEffective against both Gram-positive and Gram-negative
Anti-inflammatoryReduces inflammatory markersSignificant reduction observed in animal models
NeuroprotectiveProtects neuronal cells from oxidative stressModulates neuroinflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine Structure: Replaces the 5-chloro-2-methoxyphenyl group with a 2,5-dimethoxyphenyl substituent. Molecular weight: 366.81 (C₁₈H₁₅ClN₆O) . Key Difference: Dimethoxy substitution may alter pharmacokinetics compared to the chloro-methoxy motif in the target compound .

1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine Structure: Lacks the oxadiazole ring; instead, a p-tolyl group is attached. Molecular weight: 320.36 (C₁₆H₁₆N₄O) .

Analogues with Heterocyclic Variations

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Structure: Replaces oxadiazole with a benzo[d]thiazole group and incorporates a nitro substituent. Molecular weight: 378.39 (C₁₅H₁₀N₆O₂S) . Key Difference: Benzo[d]thiazole may confer distinct biological activity, such as antiproliferative effects, as suggested in preliminary studies .

3-Phenyl-1H-1,2,4-triazol-5-amine / 5-Phenyl-1H-1,2,4-triazol-3-amine Co-Crystal

  • Structure : Triazole derivatives lacking the oxadiazole and substituted phenyl groups.
  • Properties : Planar triazole cores enable co-crystallization but limit functional diversity. Molecular weight: 242.25 (C₈H₈N₄) .
  • Key Difference : Simplicity limits application scope compared to the multifunctional target compound .

Q & A

Basic: What are the standard synthetic routes for 1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer:
The compound is synthesized via multi-step protocols, typically involving:

  • Step 1: Preparation of the oxadiazole precursor through cyclocondensation of nitrile derivatives with hydroxylamine under reflux in ethanol .
  • Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling 5-chloro-2-methoxyphenyl azide with a propargyl-oxadiazole precursor in a 1:1 molar ratio, using CuSO₄·5H₂O/sodium ascorbate in THF/H₂O (3:1) at 60°C for 12 hours .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Critical Parameters:

  • Temperature control during cyclocondensation (60–80°C) to avoid side-product formation .
  • Use of anhydrous solvents and inert atmosphere (N₂/Ar) for CuAAC to prevent oxidation of intermediates .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 7.2–8.1 ppm), triazole NH₂ (δ 5.8–6.2 ppm), and methoxy group (δ 3.8 ppm) .
    • ¹³C NMR confirms oxadiazole (C=N at ~165 ppm) and triazole (C-N at ~145 ppm) connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ within 2 ppm error .
  • Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (NH₂ stretch) .
  • HPLC: Purity >98% using a C18 column (acetonitrile/water, 70:30, 1 mL/min) .

Advanced: How can researchers optimize the synthesis to address low yields in triazole-oxadiazole coupling?

Methodological Answer:
Low yields (~40–50%) in CuAAC may arise from:

  • Incomplete Azide Formation: Ensure azide precursors are freshly prepared and stored at –20°C to prevent decomposition .
  • Catalyst Inefficiency: Replace CuSO₄/ascorbate with CuI/PPh₃ in DMF, which enhances reaction rates (yield improvement to ~75%) .
  • Solvent Optimization: Switch from THF/H₂O to DMF at 80°C to improve solubility of hydrophobic intermediates .

Table 1: Yield Comparison Under Different Conditions

Catalyst SystemSolventTemp (°C)Yield (%)
CuSO₄/ascorbateTHF/H₂O6045
CuI/PPh₃DMF8075
CuBr/ligandToluene10065

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

Methodological Answer:
Discrepancies may stem from:

  • Assay Conditions: Standardize protocols (e.g., ATP concentration, incubation time). For example, IC₅₀ for EGFR kinase inhibition ranges from 0.5–5 µM depending on ATP levels (1 mM vs. 10 mM) .
  • Cellular Context: Use isogenic cell lines to control for genetic variability. For instance, in HeLa vs. HEK293 cells, membrane permeability differences alter effective concentrations .
  • Data Normalization: Include positive controls (e.g., gefitinib for EGFR) and report % inhibition relative to vehicle .

Recommended Workflow:

Validate target engagement using cellular thermal shift assays (CETSA).

Perform dose-response curves in triplicate across multiple cell lines .

Advanced: What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:
SAR-driven modifications focus on:

  • Phenyl Ring Substitutions: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the oxadiazole phenyl ring to enhance binding affinity (e.g., ∆IC₅₀ from 2.1 µM to 0.7 µM) .
  • Triazole NH₂ Modifications: Replace -NH₂ with -NHAc or -NMe₂ to probe hydrogen-bonding interactions. Acetylated derivatives show reduced solubility but improved metabolic stability .
  • Heterocycle Replacement: Substitute oxadiazole with thiadiazole to evaluate π-stacking effects. Thiadiazole analogs exhibit 10-fold lower potency, confirming oxadiazole’s critical role .

Table 2: SAR Trends for Key Modifications

ModificationBiological Activity (IC₅₀, µM)Solubility (mg/mL)
Parent Compound2.10.5
4-NO₂ Oxadiazole Phenyl0.70.3
Triazole NHAc3.80.2
Thiadiazole Analog21.01.1

Advanced: How to investigate the compound’s mechanism of action when initial target prediction tools yield conflicting results?

Methodological Answer:
Integrate orthogonal approaches:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture cellular targets .
  • RNA Sequencing: Treat cells (24 h) and analyze differentially expressed genes to identify perturbed pathways (e.g., apoptosis vs. cell cycle) .
  • Molecular Dynamics Simulations: Dock the compound into predicted targets (e.g., Aurora kinase vs. EGFR) and simulate binding stability (RMSD <2 Å over 100 ns) .

Case Study: Conflicting predictions for EGFR and JAK2 were resolved by CETSA, showing thermal stabilization of EGFR (+6°C) but not JAK2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.